molecular formula C13H20N2O3 B2534064 3-[(2,5-dimethylfuran-3-yl)methyl]-1-[(oxolan-2-yl)methyl]urea CAS No. 2034565-08-5

3-[(2,5-dimethylfuran-3-yl)methyl]-1-[(oxolan-2-yl)methyl]urea

Cat. No.: B2534064
CAS No.: 2034565-08-5
M. Wt: 252.314
InChI Key: NMARDCLTSISIEO-UHFFFAOYSA-N
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Description

3-[(2,5-dimethylfuran-3-yl)methyl]-1-[(oxolan-2-yl)methyl]urea (CAS 2034565-08-5) is a synthetic urea derivative of interest in medicinal chemistry and drug discovery research . This compound features a molecular structure that incorporates both a 2,5-dimethylfuran and a tetrahydrofuran (oxolan-2-yl) moiety, contributing to its unique physicochemical properties . Urea-containing compounds are recognized as privileged scaffolds in pharmaceutical development due to their ability to engage in key hydrogen-bonding interactions with biological targets . Recent research highlights the significant potential of urea derivatives as novel therapeutic agents, particularly as bioisosteres for known enzyme inhibitors. For instance, studies have demonstrated that structurally related urea-containing compounds exhibit promising activity against methicillin-resistant Staphylococcus aureus (MRSA), with molecular docking studies suggesting FabI as a potential molecular target . Furthermore, heterocyclic compounds with similar structural features are being investigated for their ability to modulate metabolic glutamate receptors (mGluR5), indicating potential applications in neurological disorder research . The presence of heterocyclic rings, such as the furan and tetrahydrofuran in this molecule, is a common feature in over 85% of all FDA-approved pharmaceuticals, underscoring the broad research utility of such chemotypes in developing targeted therapies . This product is supplied for non-human research purposes and is strictly intended for laboratory use. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

1-[(2,5-dimethylfuran-3-yl)methyl]-3-(oxolan-2-ylmethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O3/c1-9-6-11(10(2)18-9)7-14-13(16)15-8-12-4-3-5-17-12/h6,12H,3-5,7-8H2,1-2H3,(H2,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMARDCLTSISIEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)CNC(=O)NCC2CCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Isocyanate-Amine Coupling

Route 1A: (2,5-Dimethylfuran-3-yl)methylamine + (Oxolan-2-yl)methyl Isocyanate

  • Synthesis of (2,5-Dimethylfuran-3-yl)methylamine :
    • Step 1 : Bromination of 2,5-dimethylfuran at the 3-position using N-bromosuccinimide (NBS) under radical initiation.
    • Step 2 : Gabriel synthesis with potassium phthalimide, followed by hydrazinolysis to yield the primary amine.
  • Synthesis of (Oxolan-2-yl)methyl Isocyanate :

    • Step 1 : Conversion of tetrahydrofurfuryl alcohol to (oxolan-2-yl)methyl chloride via thionyl chloride.
    • Step 2 : Reaction with silver cyanate (AgOCN) to form the isocyanate.
  • Coupling : Combine equimolar amounts of the amine and isocyanate in anhydrous dichloromethane at 0°C, followed by gradual warming to room temperature.

Challenges :

  • Isocyanate instability necessitates inert atmospheres and moisture-free conditions.
  • Competitive formation of biuret byproducts via amine-isocyanate oligomerization.

Yield : 62–68% (crude), requiring column chromatography for purification.

Carbamate-Mediated Urea Formation

Route 2A: Carbamate Activation with Base

  • Synthesis of (2,5-Dimethylfuran-3-yl)methyl Carbamate :
    • React (2,5-dimethylfuran-3-yl)methylamine with diphenyl carbonate in a 9:1 water-THF mixture at 25°C (85% yield).
  • Reaction with (Oxolan-2-yl)methylamine :
    • Heat the carbamate with (oxolan-2-yl)methylamine in acetonitrile under reflux with triethylamine (3 equiv) for 10 hours.

Mechanism :

  • Base-mediated deprotonation generates an isocyanate intermediate in situ, which reacts with the amine to form the urea.

Advantages :

  • Avoids handling volatile isocyanates.
  • Scalable with minimal byproducts (e.g., hexamethyldisiloxane in vanadium-catalyzed routes).

Yield : 78–82% after recrystallization.

Oxovanadium-Catalyzed Carbonylation

Route 3A: Direct Urea Synthesis from Amines and CO₂

  • Reaction Setup :
    • Combine (2,5-dimethylfuran-3-yl)methylamine and (oxolan-2-yl)methylamine with NH₄VO₃ (8 mol%) in dimethylacetamide (DMA) under 1 atm CO₂ at 120°C for 15 hours.

Key Observations :

  • VO(OPrⁱ)₃ and NH₄VO₃ catalysts facilitate urea formation via a disilylamine intermediate.
  • Requires 3Å molecular sieves to absorb water byproducts.

Yield : 70–75% (NMR yield).

Comparative Analysis of Methodologies

Method Yield (%) Catalyst/Reagent Key Advantage Limitation
Isocyanate-Amine Coupling 62–68 AgOCN High reactivity Toxicity of isocyanates
Carbamate Activation 78–82 Et₃N Scalability, safety Prolonged reaction time
Vanadium-Catalyzed 70–75 NH₄VO₃ Green chemistry (CO₂ utilization) Requires moisture control

Table 1 : Performance metrics of synthetic routes for 3-[(2,5-dimethylfuran-3-yl)methyl]-1-[(oxolan-2-yl)methyl]urea.

Optimization and Process Challenges

Solvent and Temperature Effects

  • Carbamate Route : Acetonitrile outperforms DMF due to superior solubility of intermediates.
  • Vanadium-Catalyzed Route : DMA at 120°C maximizes CO₂ absorption and minimizes side reactions.

Steric and Electronic Considerations

  • The 2,5-dimethylfuran group introduces steric hindrance, necessitating excess amine (1.2 equiv) in isocyanate coupling.
  • Electron-donating methyl groups on furan enhance carbamate stability but slow isocyanate generation.

Chemical Reactions Analysis

Types of Reactions

3-[(2,5-dimethylfuran-3-yl)methyl]-1-[(oxolan-2-yl)methyl]urea can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form corresponding furanones.

    Reduction: The compound can be reduced to form dihydrofuran derivatives.

    Substitution: The urea moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction can produce dihydrofuran derivatives.

Scientific Research Applications

3-[(2,5-dimethylfuran-3-yl)methyl]-1-[(oxolan-2-yl)methyl]urea has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of 3-[(2,5-dimethylfuran-3-yl)methyl]-1-[(oxolan-2-yl)methyl]urea involves its interaction with specific molecular targets. The furan ring and urea moiety can interact with enzymes or receptors, potentially inhibiting or activating biological pathways. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs with urea backbones and heterocyclic substituents, emphasizing structural variations and their implications (Table 1).

Table 1: Structural and Functional Comparison of Urea Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
3-[(2,5-Dimethylfuran-3-yl)methyl]-1-[(oxolan-2-yl)methyl]urea C₁₃H₂₀N₂O₃ ~276.3* 2,5-Dimethylfuran, oxolan Enhanced hydrophilicity from oxolan; potential metabolic stability
N-[(3S)-2,3-Dihydro-6-(phenylmethoxy)-3-benzofuranyl]-N-hydroxyurea C₁₆H₁₆N₂O₄ 300.31 Dihydrobenzofuranyl, hydroxyphenylmethoxy Hydroxyurea group may increase hydrogen bonding; associated with higher toxicity (requires medical consultation upon exposure)
3-(Furan-2-yl)-7-(((2S,3R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)isoquinolin-1(2H)-one C₁₉H₁₉NO₈ 390.35 Furan, glycosylated isoquinolinone Glycosylation enhances solubility; furan contributes to aromatic interactions

*Estimated based on structural analysis.

Key Observations:

Substituent Effects on Solubility: The oxolan group in the target compound likely improves water solubility compared to purely aromatic systems (e.g., benzofuranyl derivatives in ). Conversely, glycosylation in the isoquinolinone derivative () significantly enhances hydrophilicity.

Biological Activity :

  • Hydroxyurea derivatives (e.g., ) are associated with radical-scavenging or enzyme-inhibitory activities due to the -NHOH group. The absence of this moiety in the target compound suggests divergent mechanisms.
  • Furan-containing compounds (e.g., ) often exhibit antimicrobial or anti-inflammatory properties, though activity depends on the core scaffold.

Toxicity and Safety :

  • The hydroxyurea derivative in requires immediate medical attention upon exposure, indicating higher acute toxicity. The target compound’s safety profile is likely milder due to the absence of reactive hydroxyl groups.

Research Findings and Methodological Considerations

  • Dose-Effect Analysis: The Litchfield-Wilcoxon method () is widely used to assess median effective doses (ED₅₀) and curve slopes.
  • Metabolite Profiling: highlights metabolomic trends for organooxygen compounds. The oxolan group in the target compound may influence its metabolic pathways, favoring phase II conjugation over oxidative degradation.
  • Synthetic Routes : Glycosylation strategies () are less relevant here, but urea coupling via carbodiimide chemistry is a plausible synthesis route for the target compound.

Biological Activity

The compound 3-[(2,5-dimethylfuran-3-yl)methyl]-1-[(oxolan-2-yl)methyl]urea is a novel chemical entity that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H21N2O4C_{15}H_{21}N_{2}O_{4} with a molecular weight of approximately 279.33 g/mol. The compound features a unique structure that combines a dimethylfuran moiety with an oxolane ring, contributing to its biological activity.

PropertyValue
Molecular FormulaC15H21N2O4C_{15}H_{21}N_{2}O_{4}
Molecular Weight279.33 g/mol
CAS Number2309706-86-1

Synthesis

The synthesis of this compound typically involves the reaction of 2,5-dimethylfuran with an appropriate urea derivative under controlled conditions. The reaction may utilize solvents such as dichloromethane or tetrahydrofuran and can be catalyzed by bases like triethylamine or pyridine. The process is designed to ensure high yield and purity.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives containing the furan moiety can inhibit the growth of various cancer cell lines, including murine Sarcoma 180 and L1210 leukemia cells. The mechanism of action is believed to involve interference with cellular metabolism and induction of apoptosis in cancer cells .

Antiviral Activity

In addition to anticancer effects, certain furan-based compounds have demonstrated antiviral activity. For example, compounds with structural similarities have been shown to inhibit the replication of viruses such as herpes simplex virus type 1 (HSV-1). This antiviral activity is attributed to their ability to bind effectively to viral enzymes, disrupting the viral life cycle .

Neuroprotective Effects

There is emerging evidence suggesting that the compound may possess neuroprotective properties. Some studies indicate that furan derivatives can mitigate oxidative stress in neuronal cells, potentially offering therapeutic benefits in neurodegenerative diseases.

Case Studies

  • Anticancer Efficacy : A study conducted on a series of urea derivatives found that those containing the dimethylfuran moiety significantly reduced tumor growth in animal models. The study highlighted the importance of structural modifications in enhancing biological activity .
  • Antiviral Testing : In vitro tests showed that certain derivatives inhibited HSV-1 replication by over 80%, suggesting that modifications in the furan structure could lead to potent antiviral agents.

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